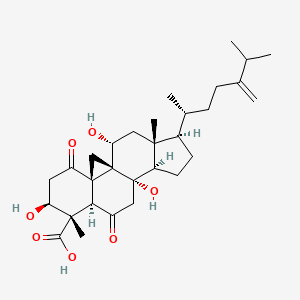![molecular formula C30H28FN3O4 B1192950 [7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate](/img/structure/B1192950.png)
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JF-NP-26 is a caged raseglurant, releasing raseglurant upon exposure to violet 405 nm light
Aplicaciones Científicas De Investigación
Detection in Living Cells
A study by Mani et al. (2018) highlighted the use of a compound derived from [7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate for detecting Cr3+ ions in living cells. This probe showed a quick color response and significant quenching of fluorescence, indicating its potential in biological and environmental monitoring.
Cancer Imaging
Wang et al. (2005) developed a positron emission tomography tracer for imaging cancer tyrosine kinase using a derivative of this compound, indicating its utility in cancer diagnostics and research (Wang et al., 2005).
Anticancer Agents
Temple et al. (1989) investigated ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, related to the compound , for their ability to bind with cellular tubulin and exhibit cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).
Teratogens in Chickens and Mice
A study by Eto et al. (1980) explored the impact of similar compounds, including organophosphorus and methylcarbamate teratogens, on embryonic abnormalities in chickens and kynurenine formamidase inhibition in mouse liver (Eto et al., 1980).
Inhibitory Effects on Platelet Aggregation
Mazzei et al. (1990) synthesized derivatives of 2-(diethylamino)-7-ethoxychromone, including the compound in focus, to study their inhibitory activities against human platelet aggregation. This indicates potential therapeutic applications in conditions where platelet aggregation is a concern (Mazzei et al., 1990).
Antitubercular Agents
Kantevari et al. (2011) conducted a study where they synthesized various derivatives for evaluation as antitubercular agents, demonstrating the compound's potential in tuberculosis treatment (Kantevari et al., 2011).
Photoprotecting Groups in Chemistry and Biology
Bassolino et al. (2017) presented a scalable route to prepare a 7-azetidinylated alcohol derivative of 4-methylcoumarin, useful as a photoprotecting group in various chemical and biological applications (Bassolino et al., 2017).
Propiedades
Nombre del producto |
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate |
|---|---|
Fórmula molecular |
C30H28FN3O4 |
Peso molecular |
513.5694 |
Nombre IUPAC |
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C30H28FN3O4/c1-5-34(6-2)24-11-12-25-22(16-28(35)38-27(25)17-24)18-37-30(36)33-29-19(3)14-20(4)32-26(29)13-10-21-8-7-9-23(31)15-21/h7-9,11-12,14-17H,5-6,18H2,1-4H3,(H,33,36) |
Clave InChI |
XBUISHYVUXKBCO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=C(N=C(C=C3C)C)C#CC4=CC(=CC=C4)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JF-NP-26; JF NP 26; JFNP26 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1192878.png)
![1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one](/img/structure/B1192889.png)